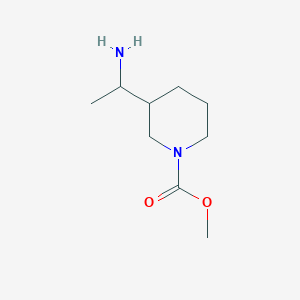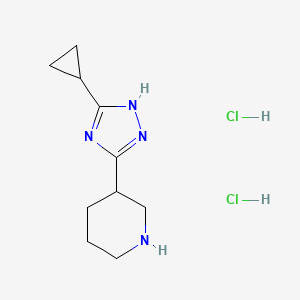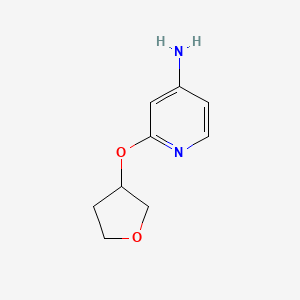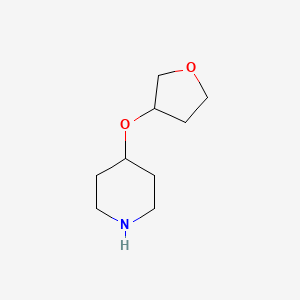
Methyl 3-(1-aminoethyl)piperidine-1-carboxylate
Overview
Description
“Methyl 3-(1-aminoethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1341597-07-6 . It has a molecular weight of 186.25 and its IUPAC name is methyl 3- (1-aminoethyl)-1-piperidinecarboxylate . The compound is in liquid form .
Synthesis Analysis
The synthesis of piperazine derivatives, which are structurally similar to “this compound”, has been a subject of research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
“this compound” contains a total of 31 bonds; 13 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 (thio-) carbamate (aliphatic) and 1 primary amine (aliphatic) .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Methyl 3-(1-aminoethyl)piperidine-1-carboxylate has been involved in the synthesis and characterization of novel compounds. For example, Matulevičiūtė et al. (2021) developed a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids, using related piperidine carboxylic acids as starting materials. These compounds serve as building blocks in the synthesis of chiral and achiral compounds (Matulevičiūtė et al., 2021).
Development of Inhibitors for Medical Applications
In the field of medical research, derivatives of this compound have been explored for their potential as inhibitors in cancer treatment. For example, the Aurora kinase inhibitor, which includes a methyl piperidine carboxylate derivative, inhibits Aurora A and may be useful in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Exploration in Organic Chemistry
The compound has been employed in various organic synthesis methodologies. Takahata et al. (2002) used a methyl piperidine carboxylate derivative as a chiral building block in the synthesis of piperidine-related alkaloids (Takahata et al., 2002). Similarly, Salgado et al. (2019) described the asymmetric synthesis of polysubstituted piperidines, starting from methyl piperidine carboxylate derivatives (Salgado et al., 2019).
Applications in Heterocyclic Chemistry
The compound's derivatives have been used in the synthesis of heterocyclic compounds with potential biological activities. For instance, Krauze et al. (2005) synthesized methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates using a process involving methyl piperidine (Krauze et al., 2005).
Safety and Hazards
“Methyl 3-(1-aminoethyl)piperidine-1-carboxylate” is classified as a dangerous substance. It has hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
Methyl 3-(1-aminoethyl)piperidine-1-carboxylate is a compound that has been synthesized for research purposes Similar compounds have been found to interact with the trace amine-associated receptor 1 (taar1) .
Mode of Action
Compounds that target taar1 typically act as agonists, binding to the receptor and activating it . This activation can lead to various downstream effects, depending on the specific cellular context.
Biochemical Pathways
Taar1 is known to be involved in the regulation of monoaminergic systems in the brain . Therefore, it is possible that activation of TAAR1 by this compound could affect these systems, potentially influencing neurotransmission and other neural processes.
Pharmacokinetics
The compound is known to be a liquid at room temperature , which could influence its absorption and distribution
Result of Action
Activation of taar1 can have various effects, including modulation of neurotransmission and neural activity . The specific effects of this compound would likely depend on the specific context in which it is used.
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can all impact how a compound behaves. For this compound, it is known to be stable at room temperature . .
Properties
IUPAC Name |
methyl 3-(1-aminoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-7(10)8-4-3-5-11(6-8)9(12)13-2/h7-8H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNJKIHUDPWFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426787.png)
![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)
![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/structure/B1426789.png)









